![molecular formula C10H14N6OS B6533613 N-ethyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide CAS No. 1058238-91-7](/img/structure/B6533613.png)
N-ethyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide, or ETA, is a small molecule that has been studied extensively in recent years. It is a member of the triazolopyrimidine family, which has been found to be involved in a variety of biochemical processes. ETA has been found to have potential therapeutic applications in a variety of diseases, and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
ETA has been studied extensively in the laboratory for its potential therapeutic applications. It has been found to have potential anti-inflammatory and anti-cancer properties, and has been studied as a potential treatment for a variety of diseases. It has also been studied as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, ETA has been studied as a potential treatment for autoimmune diseases such as lupus.
Mécanisme D'action
The mechanism of action of ETA is not fully understood. It is believed to act by modulating the activity of enzymes involved in the regulation of cell signaling pathways. Specifically, ETA has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes involved in the production of inflammatory mediators. Additionally, ETA has been found to inhibit the activity of several other enzymes involved in the regulation of cell signaling pathways, including phospholipase A2, protein kinase C, and cyclin-dependent kinases.
Biochemical and Physiological Effects
ETA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes involved in the production of inflammatory mediators. Additionally, ETA has been found to inhibit the activity of several other enzymes involved in the regulation of cell signaling pathways, including phospholipase A2, protein kinase C, and cyclin-dependent kinases. ETA has also been found to have an anti-cancer effect, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, ETA has been found to have an anti-oxidant effect, as it has been found to scavenge reactive oxygen species and reduce oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The use of ETA in laboratory experiments has a number of advantages. It is relatively easy to synthesize in the laboratory, and is relatively stable in solution. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, there are also some limitations to the use of ETA in laboratory experiments. For example, it is not as potent as some other compounds, and its effects may not be as pronounced in some experiments. Additionally, it may not be as effective in some experiments due to its relatively low solubility.
Orientations Futures
There are a number of potential future directions for the use of ETA. For example, it could be used in combination with other compounds to enhance its efficacy in treating certain diseases. Additionally, further research could be done to better understand its mechanism of action and to identify new potential therapeutic applications. Additionally, further research could be done to identify new synthetic methods for producing ETA. Finally, further research could be done to identify new methods for delivering ETA to target tissues.
Méthodes De Synthèse
ETA can be synthesized in a variety of ways. The most common method is a two-step synthesis involving the reaction of 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine with ethyl acetate in the presence of an acid catalyst. This reaction produces a product which can be purified and then reacted with sulfuric acid and sodium sulfate to yield ETA.
Propriétés
IUPAC Name |
N-ethyl-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6OS/c1-3-11-7(17)5-18-10-8-9(12-6-13-10)16(4-2)15-14-8/h6H,3-5H2,1-2H3,(H,11,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLOKUYXZWJLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CSC1=NC=NC2=C1N=NN2CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.